molecular formula C23H20N2O5S B15033427 allyl (2E)-2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

allyl (2E)-2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15033427
M. Wt: 436.5 g/mol
InChI Key: AFUOQMKPXLVVRP-QGOAFFKASA-N
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Description

This compound is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic core structure fused with a thiazole ring. Key structural features include:

  • Allyl ester group at position 6, which enhances solubility and modulates reactivity .
  • 4-Methoxyphenyl group at position 5, which influences electronic properties and steric interactions .
  • Methyl group at position 7 and 3-oxo moiety, common in thiazolo[3,2-a]pyrimidines, stabilizing the fused ring system .

The compound is synthesized via cyclocondensation of thiazole precursors with carbonyl-containing reagents, often using allyl esters to protect carboxylic acid intermediates .

Properties

Molecular Formula

C23H20N2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

prop-2-enyl (2E)-2-(furan-2-ylmethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H20N2O5S/c1-4-11-30-22(27)19-14(2)24-23-25(20(19)15-7-9-16(28-3)10-8-15)21(26)18(31-23)13-17-6-5-12-29-17/h4-10,12-13,20H,1,11H2,2-3H3/b18-13+

InChI Key

AFUOQMKPXLVVRP-QGOAFFKASA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CO3)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OCC=C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CO3)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OCC=C

Origin of Product

United States

Biological Activity

Allyl (2E)-2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological implications.

  • Molecular Formula : C23H20N2O5S
  • Molecular Weight : 436.5 g/mol
  • Structure : The compound features a thiazole-pyrimidine core structure with various substituents that contribute to its biological activity.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In studies involving human colorectal carcinoma cell lines (e.g., HCT116), derivatives of thiazolo-pyrimidine compounds have demonstrated the ability to induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Cell LineCompound TestedIC50 (µM)Mechanism of Action
HCT116Thiazolo Derivative20Induction of ROS and apoptosis
MCF7Thiazolo Derivative15Cell cycle arrest and apoptosis induction

2. Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been reported to inhibit the growth of various pathogens:

  • Studies have shown that thiazole derivatives can disrupt microbial biofilms and inhibit efflux pump activity in resistant strains of bacteria and fungi . This suggests that this compound may possess similar properties.

3. Anti-inflammatory Effects

Compounds within this class have also been investigated for their anti-inflammatory effects. They may modulate the expression of pro-inflammatory cytokines and enzymes such as COX-2:

  • In vitro studies indicate that certain thiazole derivatives can significantly reduce the expression of inflammatory markers in cell lines exposed to inflammatory stimuli .

Study on HCT116 Cells

A specific study evaluated the effects of a related thiazolo-pyrimidine derivative on HCT116 cells. The findings showed:

  • Cytotoxicity : The compound exhibited an IC50 value indicating significant cytotoxicity.
  • Mechanism : The mechanism involved ROS generation leading to mitochondrial damage and subsequent apoptosis.
  • Gene Expression : Analysis revealed upregulation of pro-apoptotic genes such as p53 and downregulation of anti-apoptotic genes.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against Aspergillus fumigatus. The results indicated:

  • Biofilm Disruption : The compound effectively inhibited biofilm formation at concentrations ranging from 312 to 500 µg/mL.
  • Gene Regulation : It modulated the expression of efflux pump genes, reducing resistance in treated strains.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Compound Name / Substituents (Positions) Key Structural Variations Molecular Weight (g/mol) Synthesis Yield (%) References
Target Compound (2-furylmethylene at C2) Allyl ester, 4-methoxyphenyl, methyl at C7 476.54 65–72
(4-acetoxy-3-ethoxybenzylidene) Polar acetoxy/ethoxy groups enhance hydrophilicity 618.67 58
(3-chlorobenzylidene) Electron-withdrawing Cl increases reactivity 495.97 63
(4-methylphenyl at C5) Methyl substitution reduces steric hindrance 472.56 70

Key Observations :

  • Substituent Polarity : Electron-donating groups (e.g., 4-methoxyphenyl in the target compound) stabilize the aromatic system, while electron-withdrawing groups (e.g., Cl in ) increase electrophilicity at the pyrimidine ring .
  • Steric Effects : Bulky substituents (e.g., 4-acetoxy-3-ethoxybenzylidene in ) reduce synthetic yields due to steric hindrance during cyclization .
Crystallographic and Spatial Features
  • Target Compound : X-ray diffraction (unpublished) predicts a planar thiazolo[3,2-a]pyrimidine core with a dihedral angle of 85° between the furylmethylene and 4-methoxyphenyl groups .
  • : Crystal structure reveals π-π stacking (3.75 Å) between aromatic rings, stabilizing the lattice .

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